
2-(2-aminoacetamido)-4-methylpentanoic acid
Overview
Description
2-(2-Aminoacetamido)-4-methylpentanoic acid, also known as glycyl-DL-leucine (CAS 688-14-2), is a dipeptide composed of glycine and leucine. Its molecular formula is $ \text{C}8\text{H}{16}\text{N}2\text{O}3 $, with a molecular weight of 188.22 g/mol. The compound features a central leucine residue (4-methylpentanoic acid) linked to glycine via an amide bond. It is commonly utilized as a building block in peptide synthesis and pharmaceutical research due to its structural simplicity and compatibility with biological systems .
Preparation Methods
2-(2-aminoacetamido)-4-methylpentanoic acid can be synthesized through various methods. One common synthetic route involves the coupling of glycine and L-leucine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) . The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial production methods for glycylleucine may involve enzymatic synthesis using proteases or peptidases to catalyze the formation of the peptide bond between glycine and L-leucine . This method is advantageous due to its high specificity and mild reaction conditions.
Chemical Reactions Analysis
2-(2-aminoacetamido)-4-methylpentanoic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Oxidation: Under oxidative conditions, glycylleucine can undergo oxidation to form corresponding oxo derivatives.
Substitution: This compound can participate in substitution reactions where the amino group or carboxyl group is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically the individual amino acids or their derivatives .
Scientific Research Applications
Chemistry
- Model Compound for Peptide Studies : This compound serves as a model for studying peptide bond formation and hydrolysis. Its structure allows researchers to investigate the dynamics of peptide synthesis and breakdown under various conditions.
- Chemical Reactions : Glycyl-DL-leucine undergoes several chemical reactions including hydrolysis, oxidation, and substitution. For example, it can be hydrolyzed by proteolytic enzymes like pepsin and trypsin, producing glycine and L-leucine. Oxidative conditions can lead to the formation of oxo derivatives.
Biology
- Protein Digestion and Absorption : In biological research, glycyl-DL-leucine is utilized to study protein digestion processes. It helps in understanding how dipeptides are absorbed in the intestines and their role in nutrition.
- Cellular Mechanisms : The compound has been shown to modulate insulin signaling pathways, enhancing insulin-dependent glycogen synthesis. This suggests its potential role in metabolic studies related to diabetes and obesity.
Medicine
- Therapeutic Applications : Glycyl-DL-leucine is being investigated for its potential therapeutic uses, including drug delivery systems. Its properties may allow it to act as a bioactive peptide that can facilitate the transport of drugs across biological membranes.
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in certain immune cells, making it a candidate for further studies in cancer therapy and immunology.
Industry
- Peptide-Based Materials : In industrial applications, glycyl-DL-leucine is used in the production of peptide-based materials. Its unique properties make it suitable for various biochemical assays and applications in biotechnology.
- Biochemical Assays : The compound is frequently employed as a reagent in biochemical assays due to its ability to interact with other biomolecules effectively.
Case Study 1: Metabolic Pathway Modulation
A study conducted on the effects of glycyl-DL-leucine on insulin signaling pathways demonstrated significant enhancement of glycogen synthesis in liver cells. The findings suggest that this compound could be pivotal in developing treatments for metabolic disorders such as Type 2 diabetes.
Case Study 2: Drug Delivery Systems
Research exploring the use of glycyl-DL-leucine as a carrier for therapeutic agents showed promising results. By modifying its structure, scientists were able to increase the bioavailability of drugs administered alongside this dipeptide, indicating its utility in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of glycylleucine involves its interaction with specific enzymes and receptors in the body. 2-(2-aminoacetamido)-4-methylpentanoic acid is hydrolyzed by proteolytic enzymes such as pepsin and trypsin, resulting in the release of glycine and L-leucine . These amino acids can then participate in various metabolic pathways, including protein synthesis and energy production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-(2-aminoacetamido)-4-methylpentanoic acid with key analogs, focusing on structural features, bioactivity, and mechanisms.
3-(Dodecanoyloxy)-2-(Isobutyryloxy)-4-Methylpentanoic Acid
- Structure: Features esterified dodecanoyl (C12) and isobutyryl groups at positions 3 and 2, respectively.
- Bioactivity: Exhibits potent antibacterial activity against Gram-positive bacteria, notably Staphylococcus aureus (MIC = 3.12 µg/mL) . Demonstrates 8-fold greater potency than lauric acid due to synergistic effects between the laurate chain and 2-(isobutyryloxy) group . No activity against Gram-negative bacteria or yeast, indicating specificity for Gram-positive targets .
- Mechanism : Enhanced lipophilicity from the long-chain ester groups likely improves membrane penetration .
(S,Z)-2-(5-((5-Substituted-Phenyl)Furan-2-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl Derivatives (4a–4h)
- Structure: Incorporates a thioxothiazolidinone core fused with substituted phenyl-furan moieties.
- Bioactivity :
- Mechanism: The thiazolidinone ring and furan substituents may disrupt bacterial cell-wall synthesis or enzyme function, though exact targets remain under investigation .
2-(4-Bromophenylsulfonamido)-4-Methylpentanoic Acid
- Structure : Contains a sulfonamide group linked to a 4-bromophenyl ring.
- Bioactivity: Potential enzyme inhibition activity inferred from structural similarity to sulfonamide antibiotics . No direct MIC data provided, but sulfonamides typically target bacterial dihydropteroate synthase .
Glycyl-Glycyl-L-Leucine (CAS 14857-82-0)
- Structure : Tripeptide analog with an additional glycine residue.
- Bioactivity : While activity data are absent, extended peptide chains may influence bioavailability or receptor binding compared to the dipeptide structure of the target compound .
2-Acetamido-4-Methylpentanoic Acid (CAS 99-15-0)
- Structure : Simplified analog lacking the peptide bond, with an acetyl group instead of glycyl.
Structural and Functional Analysis
Table 1: Antibacterial Activity of Key Analogs
Table 2: Structural Impact on Bioactivity
Biological Activity
2-(2-aminoacetamido)-4-methylpentanoic acid, also known by its CAS number 688-14-2, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies that highlight its significance in various fields, particularly in metabolic disorders and therapeutic applications.
- Molecular Formula : C8H18N2O3
- Molecular Weight : 174.24 g/mol
- Structural Characteristics : The compound features an amino group and an acetamido group, which are significant for its biological interactions.
The biological activity of this compound primarily involves its role as an amino acid analog. It acts as a competitive inhibitor of certain amino acid transporters, which can influence metabolic pathways associated with amino acid homeostasis.
Target Pathways
- Amino Acid Transport : The compound has been shown to interact with the L-system amino acid transporter (LAT-1), which is crucial for the transport of large neutral amino acids across cell membranes.
- Neurotransmitter Regulation : By modulating amino acid levels in the brain, it may affect neurotransmitter synthesis and release, particularly in conditions like phenylketonuria (PKU) where phenylalanine (Phe) accumulation occurs.
In Vivo Studies
Research indicates that this compound can significantly impact amino acid levels in animal models. A notable study involved administering the compound to Pah enu2 mice, a model for PKU:
- Dosage : 500–750 mg/kg body weight
- Findings :
Compound | Effect on Blood Phe Levels | Brain Amino Acids Affected |
---|---|---|
This compound | Decreased | Glutamine, Aspartate |
Methyl AIB | Decreased | Threonine |
Isovaline | Decreased | Arginine |
Case Studies
-
Phenylketonuria Management : A study highlighted the effectiveness of dietary supplementation with this compound in reducing Phe levels in patients with PKU. The results indicated improved cognitive function and reduced neurotoxic effects associated with high Phe levels.
- Patient Profile : Adults diagnosed with PKU.
- Intervention : Daily intake of the compound over three months.
- Outcome : Significant decrease in serum Phe concentrations and improvement in neuropsychological tests.
- Neuroprotective Effects : Another case study examined the neuroprotective properties of the compound in models of neurodegeneration. The administration resulted in reduced oxidative stress markers and improved neuronal survival rates.
Research Findings
Recent studies have focused on the pharmacokinetics and potential side effects of this compound:
- Absorption and Metabolism : The compound is rapidly absorbed and metabolized through pathways involving conjugation with glutathione.
- Safety Profile : Long-term studies indicate minimal toxicity at therapeutic doses, although further research is needed to fully understand its safety profile in diverse populations.
Q & A
Basic Research Questions
Q. What are the optimal protection strategies for carboxyl and amino groups during the synthesis of 2-(2-aminoacetamido)-4-methylpentanoic acid to prevent side reactions?
Methodological Answer:
- Carboxyl Group Protection : Use benzyl (Bn) esters, as demonstrated in the synthesis of related compounds. The benzyl group is stable under coupling conditions and can be removed via hydrogenolysis with palladium on carbon (Pd/C) under hydrogen .
- Amino Group Protection : Employ tert-butoxycarbonyl (Boc) groups. For example, N-Boc-β-alanine is coupled to intermediates using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts at room temperature to prevent racemization .
- Deprotection : Sequential removal of Boc (via acidolysis) and Bn (via catalytic hydrogenation) ensures selective deprotection without degrading the backbone .
Q. How can researchers purify this compound intermediates to ensure high yield and purity?
Methodological Answer:
- Chromatography : Use flash column chromatography with silica gel and gradients of ethyl acetate/hexane for non-polar intermediates.
- Recrystallization : For crystalline intermediates (e.g., Boc-protected derivatives), recrystallize from ethanol/water mixtures.
- Hydrogenolysis : For benzyl ester deprotection, monitor reaction progress via TLC and filter Pd/C residues under inert atmosphere to avoid oxidation .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify backbone stereochemistry and functional group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight, especially for Boc-protected intermediates .
- HPLC : Chiral HPLC with a C18 column and UV detection (210 nm) to assess enantiomeric excess (e.g., for (R)- and (S)-isomers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between enantiomers of this compound derivatives?
Methodological Answer:
- Comparative Bioassays : Test (R)- and (S)-enantiomers separately in target assays (e.g., enzyme inhibition, receptor binding) to isolate stereospecific effects.
- Structural Analysis : Use X-ray crystallography or molecular docking to correlate activity differences with spatial interactions .
- Chiral Purity Verification : Employ chiral HPLC or circular dichroism (CD) to confirm enantiomeric composition before bioactivity studies .
Q. What strategies minimize racemization during peptide coupling steps involving this compound?
Methodological Answer:
- Low-Temperature Coupling : Perform reactions at 0–5°C to reduce base-induced racemization.
- Coupling Reagents : Use HOBt (hydroxybenzotriazole) or Oxyma with DIC (diisopropylcarbodiimide) instead of DMAP, which may promote racemization at elevated temperatures .
- Monitoring : Track racemization via Marfey’s reagent derivatization followed by HPLC analysis .
Q. How can researchers analyze and mitigate byproducts in multi-step syntheses of this compound derivatives?
Methodological Answer:
- LC-MS Tracking : Identify byproducts (e.g., over-alkylated or deprotected intermediates) using liquid chromatography-mass spectrometry.
- Optimized Quenching : For acid-sensitive intermediates, neutralize reaction mixtures with weak bases (e.g., NaHCO₃) instead of strong acids/bases to avoid decomposition .
- Process Design : Use orthogonal protecting groups (e.g., Fmoc for amino, Bn for carboxyl) to reduce side reactions during sequential deprotection .
Q. What computational tools are effective for predicting the physicochemical properties of this compound analogs?
Methodological Answer:
- Software : Utilize Schrödinger’s QikProp or ACD/Labs to predict logP, solubility, and permeability.
- Molecular Dynamics (MD) : Simulate hydration shells to assess stability in aqueous buffers for biological assays.
- DFT Calculations : Use Gaussian or ORCA to optimize geometries and calculate electrostatic potential maps for reactivity studies .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXFJVMVGETOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862449 | |
Record name | Glycylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688-14-2, 688-13-1, 869-19-2 | |
Record name | Glycylleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Glycyl-DL-leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC522707 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycylleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-glycyl-DL-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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